molecular formula C17H18F2N4O B2505426 N-(3,4-二氟苯基)-1-(6-甲基吡啶-3-基)哌啶-3-羧酰胺 CAS No. 1421484-66-3

N-(3,4-二氟苯基)-1-(6-甲基吡啶-3-基)哌啶-3-羧酰胺

货号: B2505426
CAS 编号: 1421484-66-3
分子量: 332.355
InChI 键: DPVYESVFNQWSNP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3,4-difluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C17H18F2N4O and its molecular weight is 332.355. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-difluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-difluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和化学性质

可扩展合成

研究已经突出了相关化合物的可扩展和简便合成过程,表明了高效生产方法的潜力。例如,一项研究详细介绍了一种新型Rho激酶抑制剂的可扩展合成,展示了高纯度和产率的优化反应条件,这对类似化合物如N-(3,4-二氟苯基)-1-(6-甲基吡啶-3-基)哌啶-3-羧酰胺 (Wei et al., 2016) 可能是相关的。

化学结构和分析

研究的另一个方面关注相关化合物的化学结构和分析。一项研究报告了酰胺环烷的晶体学,提供了复杂分子结构特性的见解,这可能适用于理解N-(3,4-二氟苯基)-1-(6-甲基吡啶-3-基)哌啶-3-羧酰胺的结构特征 (Viswanathan et al., 2014)

潜在的生物应用

抗菌活性

对新型N-芳基-4-[6-(2-氟吡啶-3-基)喹唑啉-2-基]哌嗪-1-羧酰胺或-羧硫胺衍生物的研究显示出潜在的抗菌活性,表明结构类似物也可能具有生物活性 (Babu et al., 2015)

抗血管生成活性

对相关化合物的研究探讨了它们的抗血管生成性能,这可能意味着N-(3,4-二氟苯基)-1-(6-甲基吡啶-3-基)哌啶-3-羧酰胺的类似研究途径。这包括合成和评估衍生物以了解其抑制血管生成的能力,这是癌症研究中的关键因素 (Kambappa et al., 2017)

抗结核和抗菌活性

对羧酰胺衍生物的合成及其用于抗结核和抗菌活性的评估突显了这类化合物的药物化学潜力。这表明了探索N-(3,4-二氟苯基)-1-(6-甲基吡啶-3-基)哌啶-3-羧酰胺的抗菌和抗结核特性的途径 (Bodige et al., 2020)

作用机制

Target of Action

The primary target of F6255-0045 is Interleukin-22 (IL-22) . IL-22 is a non-immunomodulatory cytokine that selectively targets epithelial tissues, including those that play important roles in metabolic processes, such as the gut and liver .

Mode of Action

F6255-0045, a lipidated IL-22 analogue, leverages the innate biology of IL-22 . It is designed to extend the circulation time in the body and enable subcutaneous delivery . IL-22’s mechanism of action is differentiated and complementary to that of GLP-1RAs . As a result, lipidated IL-22 and semaglutide induced a synergistic effect on body weight loss when dosed together .

Biochemical Pathways

IL-22 plays well-established roles in mucosal immunity and host defense, modulation of lipid metabolism, and tissue protection and repair . The administration of lipidated IL-22 was shown to directly impact lipid metabolism and insulin sensitivity .

Pharmacokinetics

F6255-0045 is currently being evaluated in a randomized, double-blind, placebo-controlled Phase 1 study designed to investigate its safety, tolerability, and pharmacokinetics following subcutaneous administration in healthy participants and otherwise healthy participants with obesity .

Result of Action

Subcutaneous dosing of diet-induced obese mice with lipidated IL-22 for five weeks resulted in dose-dependent reductions in body weight of up to 20.2% at the highest dose . Administration of lipidated IL-22 also resulted in significant reductions in triglyceride levels and fasting insulin levels . Subsequent studies in diabetic db/db mice indicate that treatment with lipidated IL-22 normalized blood glucose levels and reduced HbA1c levels independent of food intake .

Action Environment

The gut-brain-liver axis is a multidirectional network that enables communication between core systems in the body and plays important roles in health and disease . F6255-0045, by targeting IL-22, has the potential to address a range of metabolic diseases impacted by changes to the gut-brain-liver axis .

属性

IUPAC Name

N-(3,4-difluorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4O/c1-11-4-7-16(22-21-11)23-8-2-3-12(10-23)17(24)20-13-5-6-14(18)15(19)9-13/h4-7,9,12H,2-3,8,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVYESVFNQWSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。